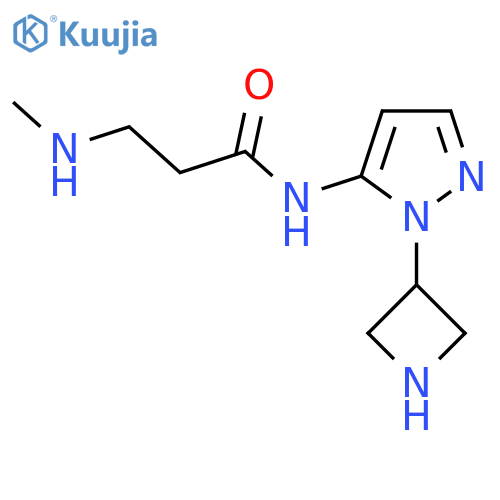Cas no 2137595-83-4 (N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide)

2137595-83-4 structure
商品名:N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide
N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide 化学的及び物理的性質
名前と識別子
-
- N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide
- EN300-1130711
- N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
- 2137595-83-4
-
- インチ: 1S/C10H17N5O/c1-11-4-3-10(16)14-9-2-5-13-15(9)8-6-12-7-8/h2,5,8,11-12H,3-4,6-7H2,1H3,(H,14,16)
- InChIKey: HPWMHYTYCXZKKS-UHFFFAOYSA-N
- ほほえんだ: O=C(CCNC)NC1=CC=NN1C1CNC1
計算された属性
- せいみつぶんしりょう: 223.14331018g/mol
- どういたいしつりょう: 223.14331018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 71Ų
N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1130711-0.25g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 95% | 0.25g |
$1117.0 | 2023-10-26 | |
| Enamine | EN300-1130711-5.0g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-1130711-2.5g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 95% | 2.5g |
$2379.0 | 2023-10-26 | |
| Enamine | EN300-1130711-10.0g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-1130711-0.05g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 95% | 0.05g |
$1020.0 | 2023-10-26 | |
| Enamine | EN300-1130711-1.0g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1130711-0.1g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 95% | 0.1g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1130711-10g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 95% | 10g |
$5221.0 | 2023-10-26 | |
| Enamine | EN300-1130711-1g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 95% | 1g |
$1214.0 | 2023-10-26 | |
| Enamine | EN300-1130711-0.5g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide |
2137595-83-4 | 95% | 0.5g |
$1165.0 | 2023-10-26 |
N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
2137595-83-4 (N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide) 関連製品
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
